An In-depth Technical Guide to the Chemical Properties of 1-(2,6-Dichlorophenyl)ethanol
An In-depth Technical Guide to the Chemical Properties of 1-(2,6-Dichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,6-Dichlorophenyl)ethanol is a chlorinated aromatic alcohol with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other bioactive molecules. The presence of the dichlorinated phenyl ring significantly influences its chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the core chemical properties of 1-(2,6-Dichlorophenyl)ethanol, including its physicochemical characteristics, spectral data, synthesis protocols, and safety information.
Physicochemical Properties
The key physicochemical properties of 1-(2,6-Dichlorophenyl)ethanol are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 1-(2,6-dichlorophenyl)ethanol | [1] |
| Synonyms | 2,6-Dichloro-alpha-methylbenzyl alcohol, 2,6-Dichlorophenyl methyl carbinol | [2] |
| CAS Number | 53066-19-6 | [1][3] |
| Molecular Formula | C₈H₈Cl₂O | [1][3] |
| Molecular Weight | 191.05 g/mol | [1][3] |
| Appearance | White to off-white solid | |
| Melting Point | 34-35 °C | |
| Boiling Point | 117-118 °C at 4 mmHg | [2] |
| Refractive Index | 1.567 | [2] |
| pKa (Predicted) | 13.30 ± 0.20 | |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, methanol, and DMSO.[4][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following tables summarize the key mass spectrometry and predicted Nuclear Magnetic Resonance (NMR) data for 1-(2,6-Dichlorophenyl)ethanol.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) data provides information about the molecular weight and fragmentation pattern of the molecule.
| Parameter | Value |
| NIST Number | 342878 |
| Total Peaks | 116 |
| m/z Top Peak | 175 |
| m/z 2nd Highest | 177 |
| m/z 3rd Highest | 111 |
Source: PubChem[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-α (CH-OH) | 5.3 - 5.5 | Quartet | ~6.5 | 1H |
| H-β (CH₃) | 1.5 - 1.7 | Doublet | ~6.5 | 3H |
| H-Ar (Aromatic) | 7.1 - 7.4 | Multiplet | - | 3H |
| -OH | Variable | Singlet (broad) | - | 1H |
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-α (CH-OH) | ~70 |
| C-β (CH₃) | ~25 |
| C-Ar (C1) | ~140 |
| C-Ar (C2, C6) | ~135 |
| C-Ar (C3, C5) | ~130 |
| C-Ar (C4) | ~128 |
Experimental Protocols
Synthesis of 1-(2,6-Dichlorophenyl)ethanol
A common and effective method for the synthesis of 1-(2,6-Dichlorophenyl)ethanol is the reduction of the corresponding ketone, 2',6'-dichloroacetophenone, using a mild reducing agent such as sodium borohydride.
Reaction Scheme:
Materials:
-
2',6'-Dichloroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Dichloromethane (or Diethyl ether)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Ketone: In a round-bottom flask, dissolve 2',6'-dichloroacetophenone (1 equivalent) in methanol (10-15 mL per gram of ketone).
-
Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 1-(2,6-Dichlorophenyl)ethanol. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.[6][7][8]
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1-(2,6-Dichlorophenyl)ethanol as described in the experimental protocol.
Safety and Handling
1-(2,6-Dichlorophenyl)ethanol should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Biological Activity
Currently, there is limited publicly available information specifically detailing the biological activity or signaling pathway involvement of 1-(2,6-Dichlorophenyl)ethanol. However, dichlorophenyl-containing compounds are known to exhibit a wide range of biological activities. For instance, dichlorobenzyl alcohol is used as a mild antiseptic.[9] Further research is required to elucidate the specific pharmacological profile and potential therapeutic applications of 1-(2,6-Dichlorophenyl)ethanol.
Conclusion
This technical guide has provided a summary of the key chemical properties of 1-(2,6-Dichlorophenyl)ethanol. The presented data on its physicochemical properties, spectroscopic characteristics, and a detailed synthesis protocol serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. While information on its biological activity is currently scarce, the structural motifs present in the molecule suggest that it may be a subject of future pharmacological investigations.
References
- 1. 1-(2,6-Dichlorophenyl)ethanol | C8H8Cl2O | CID 103731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.p212121.com [store.p212121.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 6. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 7. scribd.com [scribd.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
